Product packaging for (+/-)-Balanophonin(Cat. No.:)

(+/-)-Balanophonin

Cat. No.: B13840936
M. Wt: 356.4 g/mol
InChI Key: GWCSSLSMGCFIFR-UHFFFAOYSA-N
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Description

(±)-Balanophonin is a neolignan derivative first isolated from Firmiana simplex, a traditional medicinal plant native to Asia . It exhibits significant anti-inflammatory and neuroprotective properties, primarily through the inhibition of microglial activation and downstream signaling pathways such as mitogen-activated protein kinases (MAPKs) . Structurally, it belongs to the lignan family, characterized by a dimeric phenylpropanoid skeleton (molecular formula: C₂₀H₂₀O₆) . Key biological activities include:

  • Anti-inflammatory effects: Inhibition of lipopolysaccharide (LPS)-induced pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-1β in BV2 microglial cells .
  • Neuroprotection: Attenuation of neuronal apoptosis via suppression of cleaved caspase-3 and PARP cleavage, alongside promotion of neurite outgrowth in N2a neuroblastoma cells .
  • Mechanistic action: Downregulation of TLR4-mediated MAPK (ERK1/2, JNK, p38) and NF-κB pathways .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O6 B13840936 (+/-)-Balanophonin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSSLSMGCFIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Experimental Conditions and Optimization

Research on related compounds provides detailed data on reaction conditions that could be adapted for balanophonin synthesis or analog preparation.

Parameter Typical Conditions for Neolignan/Analog Synthesis
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)
Solvent Dichloromethane (DCM) with 10% Methanol
Reaction Temperature Room Temperature (20–25 °C) or 45–50 °C for accelerated reactions
Reaction Time 24–48 hours for standard; 2–4 hours with ultrasound assistance
Additives 1-Hydroxybenzotriazole (HOBt) to improve coupling efficiency
Purification Column chromatography (silica gel) and recrystallization
Yield Range 34–77% depending on substrate and conditions

(Table adapted from optimization studies of bisphosphonate conjugates and related natural product syntheses)

Characterization and Verification

  • Spectroscopic Methods : Synthetic (+/-)-Balanophonin and its analogs are characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C), Fourier-transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

  • Biological Activity Correlation : The purity and structural integrity of balanophonin are crucial for its biological activity assays, such as inhibition of nitric oxide production and inflammatory cytokines in cell models.

Summary of Preparation Methods

Method Type Description Advantages Limitations Reference
Natural Extraction Solvent extraction from Firmiana simplex stems Direct isolation of natural compound; bioactive form Variable yield; requires purification
Carbodiimide-Mediated Coupling Synthetic amide/ester bond formation using DCC and HOBt Controlled synthesis; scalable Longer reaction times; racemic mixture
Ultrasound-Assisted Synthesis Accelerated coupling reactions under mild conditions Reduced reaction time; improved yield Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

(+)-Balanophonin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert (+)-Balanophonin into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include oxidized lignans, dihydro derivatives, and substituted lignans with various functional groups, which can further enhance the biological activity of the compound.

Scientific Research Applications

Anti-inflammatory Properties

Balanophonin has demonstrated significant anti-inflammatory effects, particularly in the context of neuroinflammation. Research indicates that it inhibits the activation of microglia, which are immune cells in the central nervous system that become overactive in neurodegenerative diseases. In a study involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, balanophonin was found to reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) .

Case Study: Neuroprotection Against LPS-Induced Damage

In vitro experiments showed that treatment with balanophonin led to a decrease in neuronal cell death induced by LPS-activated microglia. The mechanism involved downregulation of Toll-like receptor 4 (TLR4) activation and inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Effects of Balanophonin on Inflammatory Mediators

MediatorControl GroupBalanophonin (10 µM)% Inhibition
Nitric OxideHighLow71%
Prostaglandin E2HighLow66%
Interleukin-1βHighLow65%
Tumor Necrosis Factor-αHighLow60%

Neuroprotective Effects

The neuroprotective properties of balanophonin are particularly relevant in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. By inhibiting microglial activation, balanophonin helps protect neuronal cells from damage caused by inflammatory responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of balanophonin. It has shown cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells, with an IC50 value indicating potent activity . The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a significant advantage for therapeutic applications.

Case Study: Cytotoxicity Against Cancer Cells

In a study examining its effects on HepG2 cells, balanophonin demonstrated a concentration-dependent reduction in cell viability, suggesting its potential as an effective anticancer agent .

Table 2: Cytotoxic Effects of Balanophonin on Cancer Cell Lines

Cell LineIC50 (µM)
HepG22.57
MDA-MB-231Not specified
HeLaNot specified

Mechanism of Action

The mechanism of action of (+)-Balanophonin involves several molecular targets and pathways:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Antioxidant: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase and catalase.

    Anticancer: (+)-Balanophonin induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. It also inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Anti-Inflammatory Activity

(±)-Balanophonin outperforms several analogs in suppressing LPS-induced inflammation. For example:

  • TNF-α inhibition : 40% reduction at 10 μM (vs. LPS control), with minimal effects at lower doses .
  • IL-1β suppression : Significant reduction even at 1 μM (66% of LPS control) .
  • MAPK pathway inhibition : Blocks JNK phosphorylation (comparable to SP600125, a JNK inhibitor) and ERK1/2/p38 activation .

In contrast:

  • (Rac)-Shikonin : Inhibits NF-κB and TNF-α but induces cytotoxicity at higher concentrations .

Neuroprotective Effects

(±)-Balanophonin uniquely enhances neurite growth (e.g., 47% increase in neurite length at 10 μM) and neuronal survival by reducing caspase-3 activation . Similar compounds like dihydrolicoisoflavone A lack reported neurotrophic effects .

Antioxidant and Anticancer Activity

(+)-Balanophonin (enantiomer) exhibits marginal antiproliferative effects against OPM2 and RPMI-8226 cell lines (IC₅₀ > 50 μM) , whereas (Rac)-Shikonin shows potent antitumor activity but higher toxicity .

Key Data Table: Functional Efficacy

Compound Anti-Inflammatory (IC₅₀/Effective Conc.) Neuroprotection Antioxidant Activity
(±)-Balanophonin 1–10 μM (TNF-α, IL-1β) ++ (Neurite growth) Moderate
(+)-Balanophonin Not reported + (Cholinesterase inhibition) +++
Scopoletin >50 μM (weak) Not reported ++
(Rac)-Shikonin 2–5 μM (TNF-α) Not reported +

Key : ++ = High activity; + = Moderate activity.

Biological Activity

(+/-)-Balanophonin, a natural neolignan derived from the plant Firmiana simplex, has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory and neuroprotective properties. This article delves into the biological activity of balanophonin, highlighting various research findings, case studies, and relevant data.

Chemical Structure

Balanophonin is classified as a diarylpentanoid, characterized by its unique structural features that contribute to its biological efficacy. The molecular formula of balanophonin is C20H20O6C_{20}H_{20}O_{6} .

Anti-Inflammatory Effects

Research indicates that balanophonin exhibits potent anti-inflammatory effects. In a study involving BV2 microglial cells stimulated with lipopolysaccharide (LPS), balanophonin significantly reduced the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) .

Table 1: Inhibitory Effects of Balanophonin on Inflammatory Mediators

Concentration (μM)NO Production (%)IL-1β Secretion (%)TNF-α Secretion (%)
166 ± 4.3165 ± 7.7633% reduction
542 ± 0.5645 ± 8.2866% reduction
1029 ± 4.1638 ± 4.96Significant reduction

The data shows that at increasing concentrations of balanophonin, there is a corresponding decrease in the production of these inflammatory mediators, indicating its potential for therapeutic applications in inflammatory conditions.

Neuroprotective Properties

Balanophonin has also been shown to protect neuronal cells from LPS-induced cytotoxicity. In N2a neuroblastoma cells, treatment with balanophonin resulted in reduced neuronal cell death and improved cell viability . The mechanism involves the inhibition of apoptotic pathways, specifically through the regulation of cleaved caspase-3 and poly ADP ribose polymerase (PARP) cleavage.

Case Study: Neuroprotection in N2a Cells
In a controlled experiment, N2a cells were treated with LPS alone and in combination with varying concentrations of balanophonin. The results demonstrated that the presence of balanophonin significantly mitigated LPS-induced neuronal death:

  • Control Group : Normal cell viability.
  • LPS Only : Significant decrease in cell viability.
  • LPS + Balanophonin : Increased cell viability in a concentration-dependent manner.

The mechanisms underlying the biological activities of balanophonin are multifaceted:

  • Inhibition of TLR4 Activation : Balanophonin reduces TLR4 activation induced by LPS, which is crucial in mediating inflammatory responses .
  • Suppression of MAPK Pathways : It inhibits the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38 MAPK, which are pivotal in inflammation and apoptosis .
  • Regulation of Apoptotic Proteins : Balanophonin modulates the expression levels of apoptotic proteins like Bcl-2 and Bax, promoting cell survival .

Q & A

Q. What are the standard analytical methods for characterizing (±)-Balanophonin purity and structure?

(±)-Balanophonin is typically analyzed using reverse-phase HPLC with a methanol-water gradient elution system (flow rate: 1.0 mL/min, detection wavelength: 204 nm) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are recommended. Ensure column temperature is maintained at room temperature to avoid degradation.

Q. Which preliminary biological activities have been reported for (±)-Balanophonin?

Key activities include:

  • Cytotoxicity : IC₅₀ values against SGC-7901 and SMMC-7721 cell lines .
  • Antibacterial effects : Inhibition of Streptococcus mutans and S. sobrinus at concentrations relevant to oral pathogen suppression .
  • Enzyme inhibition : α-Glucosidase inhibition (method: spectrophotometric assays) and suppression of advanced glycation end products (AGEs) at 27.81 μM .

Q. What solvent systems are compatible with (±)-Balanophonin for in vitro assays?

The compound is soluble in chloroform, dichloromethane, DMSO, and ethyl acetate. For cell-based assays, dilute stock solutions in DMSO to ≤0.1% final concentration to avoid solvent toxicity .

Q. What storage conditions are recommended to maintain (±)-Balanophonin stability?

Store powder at -20°C (stable for 3 years) or in solution at -80°C (1-year stability). Protect from light and oxygen to prevent oxidation .

Advanced Research Questions

Q. How does (±)-Balanophonin modulate MAPK signaling pathways in neuroinflammatory models?

In BV2 microglial cells, (±)-Balanophonin reduces LPS-induced phosphorylation of ERK1/2, JNK, and p38 (Western blot analysis). At 10 μM, it suppresses ERK1/2 activity to 40% of baseline, correlating with reduced pro-inflammatory mediators (NO, TNF-α, IL-1β) . Experimental design should include dose-response curves (e.g., 1–20 μM) and controls for LPS-induced inflammation.

Q. How can contradictory cytotoxicity data across cell lines be resolved?

Discrepancies in cytotoxicity (e.g., marginal inhibition in OPM2/RPMI-8226 cells vs. strong effects in SGC-7901) may arise from cell-specific uptake or metabolic activation. Use comparative assays with standardized protocols (e.g., MTT/PI staining) across lines. Include positive controls (e.g., doxorubicin) and validate results with clonogenic survival assays .

Q. What considerations are critical when designing in vivo neuroprotection studies?

  • Dosing : Convert in vitro IC₅₀ values to animal doses using body surface area normalization (e.g., 10 μM in vitro ≈ 2 mg/kg in mice) .
  • Model selection : Use LPS-induced neuroinflammation or transgenic models (e.g., Alzheimer’s disease). Measure biomarkers like cleaved caspase-3 and PARP in neuronal tissues .
  • Bioavailability : Pair with pharmacokinetic profiling (plasma half-life, blood-brain barrier penetration) .

Q. How do stereochemical differences between (+)- and (-)-enantiomers affect pharmacological profiles?

(-)-Balanophonin shows stronger AGEs inhibition (27.81 μM) compared to (+)-enantiomer, likely due to stereospecific binding to target proteins. Use chiral HPLC or enzymatic resolution to isolate enantiomers, followed by comparative activity assays (e.g., AGEs fluorescence assays) .

Q. What strategies enhance (±)-Balanophonin bioavailability in preclinical models?

  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve solubility and half-life.
  • Prodrug design : Modify hydroxyl or aldehyde groups to enhance metabolic stability .

Q. How can specificity of α-glucosidase inhibition be validated against off-target effects?

Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mechanism (competitive/non-competitive). Cross-test against related enzymes (e.g., β-glucosidase) and use siRNA knockdown of α-glucosidase to confirm target dependency .

Methodological Notes

  • Data Reproducibility : Replicate key findings (e.g., MAPK inhibition) across ≥3 independent experiments. Use ANOVA with post-hoc tests for statistical rigor .
  • Ethical Reporting : Disclose conflicts of interest (e.g., compound sourcing from commercial vendors) and adhere to ARRIVE guidelines for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.